molecular formula C17H22O2 B1197497 Cicutoxin CAS No. 505-75-9

Cicutoxin

Cat. No. B1197497
CAS RN: 505-75-9
M. Wt: 258.35 g/mol
InChI Key: FQVNSJQTSOVRKZ-UHFFFAOYSA-N
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Description

Cicutoxin is a plant toxin found in several species, most notably water hemlock (Cicuta species). It is a cholinergic poison, causing death by disruption of the central nervous system . The compound contains polyene, polyyne, and alcohol functional groups .


Synthesis Analysis

The first total synthesis of racemic cicutoxin was published in 1955 and reported that this racemate was about twice as active as the naturally-occurring enantiomer . A complete synthesis of the natural product, ®-(–)-cicutoxin, in four linear steps was reported in 1999 .


Molecular Structure Analysis

Cicutoxin has a chemical formula of C17H22O2. It belongs to the class of organic compounds known as long-chain fatty alcohols . The IUPAC name for Cicutoxin is heptadeca-8,10,12-trien-4,6-diyne-1,14-diol .


Physical And Chemical Properties Analysis

Cicutoxin is a solid white powder. It has a density of 1.0±0.1 g/cm3, a boiling point of 467.2±45.0 °C at 760 mmHg, and a melting point of 54°C . Its molar refractivity is 80.0±0.3 cm3 .

Mechanism of Action

Target of Action

Cicutoxin’s primary target is the gamma-aminobutyric acid (GABA) receptor in the central nervous system (CNS) . GABA receptors play a crucial role in inhibiting neuronal excitability and regulating muscle tone .

Mode of Action

Cicutoxin acts as a noncompetitive antagonist of the GABA receptor . Normally, GABA binds to the beta domain of the GABA A receptor, activating the receptor and causing an influx of chloride across the membrane . Cicutoxin binds to the same place as gaba, preventing the receptor from being activated by gaba .

Biochemical Pathways

The primary biochemical pathway affected by cicutoxin is the GABAergic pathway . By blocking the GABA receptors, cicutoxin disrupts the major inhibitory pathways of the brain . This disruption can lead to an overexcitation of the CNS, resulting in severe and recurrent seizures .

Pharmacokinetics

It is known that cicutoxin rapidly produces symptoms in humans, typically within60 minutes of ingestion . This suggests that cicutoxin is quickly absorbed and distributed in the body. The lethal dose (LD50) in mice is approximately 9 mg/kg .

Result of Action

The primary result of cicutoxin’s action is respiratory paralysis due to the disruption of the CNS . In humans, symptoms can include nausea, emesis, abdominal pain, tremors, and seizures . These symptoms can rapidly progress to respiratory failure and death .

Action Environment

Cicutoxin is a naturally occurring compound produced by several plants from the family Apiaceae, including water hemlock (Cicuta species) and water dropwort (Oenanthe crocata) . Although cicutoxin and its isomer oenanthotoxin are relatively unstable compounds on exposure to air, light, and heat, poisonings after ingestion of dried and/or cooked roots of both O. crocata and C. maculata have been reported . This suggests that environmental factors such as temperature and light exposure can influence the stability and potency of cicutoxin .

Future Directions

Cicutoxin has been shown to have anti-leukemia properties as it inhibits the proliferation of the lymphocytes. It has also been investigated for antitumor activity . Further investigations regarding CTX presence and origin in aquatic environments, the development of more sophisticated analysis methods, additional data on human intoxication incidents and the toxicological potency of CTX analogues, as well as potential mitigation/regulatory management measures are considered to be extremely important .

properties

IUPAC Name

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNSJQTSOVRKZ-JNRDBWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC=CC=CC#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H22O2
Record name cicutoxin
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DSSTOX Substance ID

DTXSID30896918
Record name Cicutoxin
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Molecular Weight

258.35 g/mol
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Physical Description

Solid; Turns into yellow oily resin by air and light; [Merck Index]
Record name Cicutoxin
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Solubility

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/
Record name CICUTOXIN
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Vapor Pressure

0.00000003 [mmHg]
Record name Cicutoxin
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Mechanism of Action

... An unsaturated aliphatic alcohol that produces toxicity by central cholinergic stimulation., ... Cicutoxin (a C17-polyene), has been shown to be a potent blocker of potassium channels of T lymphocytes. A similar action on potassium channels of neurons could account for the central nervous system effects., ... Cicutoxin produced a dose-dependent [5 x 10(-6) to 7 x 10(-5) mol/l] and completely reversible block of K+ currents with an EC50 of 1.8 x 10(-5) mol/l. A maximum block of 71% was achieved with cicutoxin at a concentration of 7 x 10(-5) mol/l. ... At noncytotoxic concentrations [10(-7) to 5 x 10(-5) mol/l] cicutoxin reduced the 3H-thymidine incorporation dose-dependently.
Record name CICUTOXIN
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Product Name

Cicutoxin

Color/Form

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/

CAS RN

505-75-9
Record name Cicutoxin
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Record name Cicutoxin
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Record name Cicutoxin
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Record name CICUTOXIN
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Record name CICUTOXIN
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Melting Point

54 °C /(-)-form/; 67 °C /(+-)-form/
Record name CICUTOXIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Cicutoxin is a highly poisonous natural product found in plants of the genus Cicuta, commonly known as water hemlock. These plants are found in North America and Europe. [, ]

ANone: Cicutoxin acts as a non-competitive gamma-aminobutyric acid (GABA) antagonist in the central nervous system (CNS). [] It inhibits the binding of the noncompetitive GABA antagonist, [(3)H]EBOB, to GABA-gated Cl(-) channels of GABA receptors in rat brain cortex. [] This leads to persistent neuronal depolarization, resulting in seizures and other neurological symptoms. [, ]

ANone: Symptoms of Cicutoxin poisoning typically appear rapidly, often within 15 minutes of ingestion. [] The most common signs include excessive salivation, nervousness, tremors, muscular weakness, and violent convulsions. [] These convulsions can be interspersed with periods of relaxation, ultimately culminating in a paralytic seizure leading to anoxia and death. []

ANone: Cicutoxin is a C17-polyacetylene compound containing a long conjugated pi-bond system, a terminal hydroxyl group, and an allylic hydroxyl group. [] Studies indicate that the length and geometry of this pi-bond conjugation and the specific positioning of the O-functional groups are crucial for its toxicity. [] Modifications to these structural features can significantly affect the compound's potency. []

ANone: Research suggests that the presence of two hydroxy groups separated by a rigid hydrocarbon chain of a certain length is essential for the prolongation of the action potential, a key factor in Cicutoxin's toxicity. [] The potency of various synthesized Cicutoxin derivatives in inhibiting GABA-gated Cl(-) channels correlates with their acute toxicity in mice. [] This further emphasizes the importance of the specific structural features of Cicutoxin for its activity. []

ANone: Yes, research has established the absolute stereochemistry of Cicutoxin and other related toxic polyacetylenic alcohols found in Cicuta virosa. [, ]

ANone: The molecular formula of Cicutoxin is C17H22O2, and its molecular weight is 258.35 g/mol.

ANone: Unfortunately, there is no known specific antidote for Cicutoxin poisoning. [] Treatment primarily focuses on supportive care, which includes managing seizures with anticonvulsants, maintaining airway patency through assisted ventilation, and addressing metabolic acidosis. [, ]

ANone: Analytical methods like gas chromatography play a crucial role in confirming Cicutoxin poisoning. [] They allow for the detection of Cicutoxin, Cicutol, and related compounds in samples such as plant material ingested by animals or collected from the environment. []

ANone: Yes, several synthetic approaches have successfully produced Cicutoxin. [, , ] One method involves a concise, triply convergent synthesis utilizing Sonogashira coupling reactions to construct the 17-carbon framework of the molecule. []

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